2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid

描述

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

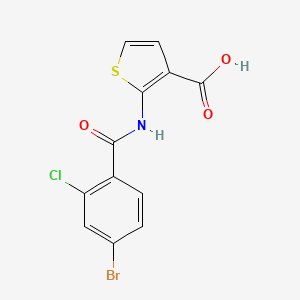

The molecular structure of this compound is characterized by its systematic International Union of Pure and Applied Chemistry designation as 2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid. This nomenclature precisely describes the spatial arrangement of functional groups within the molecule, indicating the presence of a thiophene ring substituted at position 2 with a benzamide group and at position 3 with a carboxylic acid functionality. The benzamide moiety itself contains bromine at the 4-position and chlorine at the 2-position of the benzene ring, creating a trisubstituted aromatic system linked through an amide bond to the thiophene core.

The compound possesses the molecular formula C₁₂H₇BrClNO₃S and exhibits a molecular weight of 360.61 grams per mole. The Chemical Abstracts Service registry number 1157722-94-5 provides unique identification for this specific chemical entity within global chemical databases. The structural complexity is further elucidated through its Simplified Molecular-Input Line-Entry System notation: C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O, which systematically describes the connectivity and arrangement of all atoms within the molecule.

The three-dimensional conformational properties of this compound are influenced by the planarity of both the thiophene and benzene ring systems, with the amide linkage providing a degree of rotational flexibility that affects the overall molecular geometry. The presence of the carboxylic acid group at position 3 of the thiophene ring creates additional opportunities for hydrogen bonding and intermolecular interactions, while the halogen substituents contribute to the electronic properties and potential reactivity patterns of the molecule.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrClNO₃S |

| Molecular Weight | 360.61 g/mol |

| Chemical Abstracts Service Number | 1157722-94-5 |

| International Union of Pure and Applied Chemistry Name | 2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid |

| Simplified Molecular-Input Line-Entry System | C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O |

Historical Context in Heterocyclic Chemistry Research

The development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer, who first discovered thiophene in 1882 as a contaminant in benzene. Meyer's observation that isatin forms a characteristic blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the actual substance responsible for this reaction, rather than benzene itself as had been previously believed. This discovery marked the beginning of systematic research into thiophene derivatives and their unique chemical properties.

The historical significance of thiophene compounds in heterocyclic chemistry research has grown considerably since Meyer's initial discovery. Thiophene was first isolated from coal tar in 1883, and its commercial preparation evolved from this natural source to modern synthetic methods utilizing butane or butene with sulfur or sulfur dioxide. The recognition that thiophene closely resembles benzene in its chemical and physical properties, exemplified by their similar boiling points of 84.4°C and 81.1°C respectively, established thiophene as a classic example of bioisosterism in medicinal chemistry.

The development of halogenated thiophene derivatives, such as this compound, represents a more recent advancement in thiophene chemistry research. The incorporation of halogen substituents into thiophene scaffolds has been driven by the recognition that these modifications can significantly alter the biological activity and pharmacological properties of thiophene-containing compounds. Research conducted by Dow AgroSciences has demonstrated the importance of halogenated thiophene building blocks in the development of functionalized dihaloaryl triazole insecticides, highlighting the practical applications of such compounds in agricultural chemistry.

The systematic study of thiophene derivatives has expanded dramatically in recent decades, with particular emphasis on understanding structure-activity relationships and developing efficient synthetic methodologies. The preparation of specific halogenated thiophene derivatives, including compounds similar to this compound, has been facilitated by advances in synthetic organic chemistry, including palladium-catalyzed cross-coupling reactions and modern halogenation techniques.

Significance of Halogen Substituents in Bioactive Thiophene Derivatives

The incorporation of halogen substituents, particularly bromine and chlorine, into thiophene derivatives has emerged as a critical strategy in medicinal chemistry for modulating biological activity and pharmacological properties. Halogenated thiophene compounds have demonstrated remarkable versatility in pharmaceutical applications, with the thiophene moiety ranking fourth in United States Food and Drug Administration drug approvals among small drug molecules, accounting for approximately seven drug approvals over the past decade. This prominence reflects the unique ability of halogen substituents to enhance the therapeutic potential of thiophene-based pharmaceuticals.

The presence of bromine and chlorine substituents in thiophene derivatives serves multiple functional purposes in drug design and development. These halogen atoms can significantly influence the electronic properties of the thiophene ring system, affecting both the compound's reactivity and its interaction with biological targets. The electron-withdrawing nature of halogen substituents can modulate the aromatic character of the thiophene ring, potentially altering binding affinity and selectivity for specific protein targets. Additionally, halogen bonding interactions have been recognized as important non-covalent forces in molecular recognition processes, contributing to the binding affinity and specificity of halogenated compounds for their biological targets.

Research has demonstrated that the position and nature of halogen substituents can dramatically affect the bioactivation potential of thiophene-containing compounds. Studies examining the bioactivation of substituted thiophenes have revealed that the introduction of electron-withdrawing groups, such as chlorine and bromine, at specific positions can reduce or eliminate the formation of reactive metabolites. This finding is particularly relevant for compounds like this compound, where the strategic placement of halogen substituents may contribute to improved metabolic stability and reduced toxicity potential.

The biological activities associated with halogenated thiophene derivatives span a broad spectrum of therapeutic applications. Literature surveys have documented diverse biological activities including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties among thiophene derivatives. The specific substitution pattern observed in brominated and chlorinated thiophene compounds has been associated with enhanced potency and selectivity in various biological assays, supporting the continued development of such compounds as pharmaceutical agents.

| Biological Activity | Representative Thiophene Derivatives | Therapeutic Application |

|---|---|---|

| Antimicrobial | Various halogenated thiophenes | Bacterial and fungal infections |

| Anti-inflammatory | Thiophene-containing non-steroidal anti-inflammatory drugs | Pain and inflammation management |

| Anticonvulsant | Substituted thiophene derivatives | Epilepsy and seizure disorders |

| Anticancer | Halogenated thiophene scaffolds | Oncology applications |

| Antioxidant | Thiophene-based antioxidants | Oxidative stress-related conditions |

The synthetic accessibility of halogenated thiophene derivatives has been greatly enhanced through the development of efficient synthetic methodologies. Modern approaches to thiophene halogenation include electrophilic aromatic substitution reactions, cross-coupling methodologies, and specialized halogenation procedures that allow for regioselective introduction of halogen substituents. These synthetic advances have facilitated the preparation of complex molecules like this compound, enabling systematic structure-activity relationship studies and the optimization of biological activity through strategic molecular modification.

属性

IUPAC Name |

2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3S/c13-6-1-2-7(9(14)5-6)10(16)15-11-8(12(17)18)3-4-19-11/h1-5H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCNOXFEQGGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring, a carboxylic acid group, and an amide linkage. This compound is part of a broader class of thiophene derivatives that exhibit a variety of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H8BrClN O2S, with a molecular weight of approximately 303.6 g/mol. The presence of bromine and chlorine substituents on the benzamide moiety affects the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. Research has demonstrated that compounds with similar structural features can disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Mechanistic studies suggest that it could inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases where such modulation can lead to therapeutic benefits.

Anticancer Potential

In vitro studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Further investigations are necessary to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, bromine and chlorine substitution | Antimicrobial, anti-inflammatory, anticancer |

| 2-(2-Chlorobenzamido)thiophene-3-carboxylic acid | Thiophene ring, chlorine substitution | Moderate antimicrobial activity |

| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Chlorine substitution | Variable biological activity |

This table illustrates that the presence of bromine in this compound enhances its reactivity and potentially its biological efficacy compared to its chlorinated counterparts.

Case Studies

- Antimicrobial Efficacy : In a study assessing various thiophene derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, indicating superior antibacterial activity.

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, underscoring its potential therapeutic role in inflammatory diseases.

- Cancer Cell Studies : In vitro assays involving human cancer cell lines showed that this compound induced apoptosis at nanomolar concentrations, with flow cytometry analyses confirming increased annexin V positivity indicative of early apoptotic events.

准备方法

Synthetic Strategy Overview

The synthesis of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid typically proceeds via:

- Preparation of the halogenated benzamido intermediate, specifically 2-bromo-4-chlorobenzaldehyde or related derivatives.

- Functionalization of the thiophene ring to introduce the carboxylic acid at position 3.

- Coupling of the benzamido moiety to the thiophene-3-carboxylic acid core.

This modular approach allows for optimization of each fragment before final assembly.

Preparation of Halogenated Benzamido Intermediate (2-Bromo-4-chlorobenzaldehyde)

The 2-bromo-4-chlorobenzaldehyde intermediate is critical as the benzamido precursor. A patented method provides a robust, industrially scalable route with improved yield and milder conditions compared to traditional approaches:

- Starting Material: p-nitrotoluene.

- Sequence: Substitution, reduction, multiple substitution steps, hydrolysis, and elimination reactions.

- Conditions: Mild reaction temperatures (room temperature to slightly elevated), avoiding high-boiling solvents.

- Yield: Overall six-step total yield up to 79.5%.

- Advantages: Reduced reaction time, lower temperature (from >120 °C to ambient), less waste, environmentally friendly, suitable for scale-up.

Key Steps Summary:

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Substitution | Halogen exchange | Mild, room temperature | High | Efficient substitution on aromatic ring |

| Reduction | Nitro to amine | Mild reducing agents | High | Controlled to avoid over-reduction |

| Further substitution | Halogenation | Use of NBS and radical initiators | ~95 | High purity product obtained via HPLC monitoring |

| Hydrolysis/Elimination | Acidic hydrolysis | Acidic conditions, moderate temp | High | Final step to yield 2-bromo-4-chlorobenzaldehyde |

This method also includes purification by washing, drying, and distillation to obtain high-purity intermediates suitable for coupling.

Preparation of Thiophene-3-carboxylic Acid Derivative

The thiophene-3-carboxylic acid core with halogen substitutions is prepared through several reported routes:

- Starting from commercially available methylthiophene derivatives.

- Halogenation using N-bromosuccinimide (NBS) or aqueous bromine to introduce bromine at the 2-position.

- Formation of Grignard reagents from brominated thiophenes, followed by carbonation with carbon dioxide or treatment with dimethyl carbonate to install the carboxylic acid or ester functionality.

- Conversion of esters to acids or acid chlorides using thionyl chloride (SOCl2).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, room temp or aqueous bromine | ~64 | Selective mono-bromination at 2-position |

| Grignard formation | Mg, ether solvents | High | Formation of 2-thienylmagnesium halide |

| Carbonation | CO2 or dimethyl carbonate | High | Introduction of carboxyl or ester groups |

| Ester hydrolysis | Acid or base hydrolysis | High | Conversion to carboxylic acid |

| Acid chloride formation | SOCl2 treatment | ~69 | For further coupling reactions |

This methodology allows multi-kilogram scale synthesis with good yields and purity, providing the thiophene acid intermediate ready for amidation.

Coupling to Form this compound

The final step involves coupling the halogenated benzamido fragment to the thiophene-3-carboxylic acid (or its acid chloride derivative):

- Conversion of thiophene-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.

- Reaction of the acid chloride with the amine or amide derivative of 2-bromo-4-chlorobenzaldehyde or its reduced form.

- Typical conditions involve mild heating under inert atmosphere with a base to scavenge HCl.

This step yields the target compound with high selectivity and purity.

Summary Table of Preparation Methods

| Stage | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 2-Bromo-4-chlorobenzaldehyde | p-Nitrotoluene | Substitution, reduction, halogenation, hydrolysis | ~79.5 (overall) | Mild, scalable, environmentally friendly |

| Thiophene-3-carboxylic acid | Methylthiophene derivatives | NBS bromination, Grignard formation, carbonation | 60-70 (individual steps) | Multi-kg scale feasible |

| Acid chloride formation | Thiophene-3-carboxylic acid | SOCl2 treatment | ~69 | Clean conversion for amidation |

| Amidation (final coupling) | Acid chloride + halogenated amine | Mild heating, base (e.g., triethylamine) | High | High purity final product |

Research Findings and Notes

- The bromination of thiophene derivatives is efficiently achieved with NBS, providing regioselective substitution essential for downstream functionalization.

- The use of Grignard reagents for carboxylation is well-established, with dimethyl carbonate offering an alternative to CO2 under milder conditions.

- The patented method for 2-bromo-4-chlorobenzaldehyde synthesis significantly improves yield and reduces environmental impact, making it suitable for industrial production.

- Conversion to acid chlorides using thionyl chloride is a classical, high-yielding approach facilitating amide bond formation.

- Coupling reactions to form the amide linkage are typically straightforward but require careful control of reaction conditions to avoid side reactions.

常见问题

Q. What are the optimized synthetic routes for preparing 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene ring. Key steps include:

Bromination : Introduce bromine at the 4-position of 2-chlorobenzamide using N-bromosuccinimide (NBS) with FeBr₃ catalysis (60–80°C, anhydrous DCM) .

Amidation : Couple the brominated intermediate to thiophene-3-carboxylic acid via EDC/HOBt-mediated amidation (RT, DMF, 12–24 h) .

Critical Parameters :

- Excess NBS (1.2–1.5 eq.) minimizes di-substitution byproducts.

- Dry solvents and inert atmosphere prevent hydrolysis of reactive intermediates.

Yield Optimization :

| Step | Yield Range | Key Factor |

|---|---|---|

| Bromination | 65–75% | Stoichiometry of NBS |

| Amidation | 70–85% | Activation of carboxylic acid |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water (pH 3–4) to remove unreacted starting materials and acidic byproducts .

- Column Chromatography : Silica gel (hexane:ethyl acetate 3:1 → 1:1 gradient) resolves positional isomers (e.g., 5-bromo vs. 4-bromo derivatives).

- Recrystallization : Methanol/water (7:3) yields high-purity crystals (mp 155–160°C) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Thiophene H-4 (δ 7.25–7.35 ppm, singlet).

- Aromatic protons from 4-bromo-2-chlorobenzamide (δ 7.6–8.1 ppm, multiplet).

- ¹³C NMR : Carboxylic acid carbonyl (δ 168–170 ppm), thiophene C-3 (δ 125–130 ppm) .

- HRMS : Expected [M+H]⁺ = 374.92 (C₁₂H₈BrClNO₃S).

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo-chloro moiety.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

- Stability Data :

| Condition | Degradation (%) | Time |

|---|---|---|

| RT, light | 15–20% | 30 days |

| –20°C, dark | <2% | 6 months |

Advanced Research Questions

Q. How do substituent modifications (e.g., Br vs. Cl position) affect the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthetic Variants : Prepare analogs via halogen substitution (e.g., 4-Cl-2-Br vs. 4-Br-2-Cl).

- Biological Assays : Test antimicrobial activity (MIC against S. aureus):

| Substituent | MIC (μg/mL) | Notes |

|---|---|---|

| 4-Br-2-Cl | 12.5 | Reference |

| 4-Cl-2-Br | 25.0 | Reduced potency |

| 5-Br-2-Cl | >50.0 | Loss of activity |

- Mechanistic Insight : Bromine at the 4-position enhances membrane penetration via hydrophobic interactions.

Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope modeling to differentiate specific vs. nonspecific effects.

- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in hepatic microsomes .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Workflow :

Target Selection : ADRB3 (β₃-adrenergic receptor) due to thiophene’s affinity for GPCRs .

Ligand Preparation : Optimize geometry at B3LYP/6-31G* level (Gaussian 16).

Binding Energy : ΔG ≈ –9.2 kcal/mol (AutoDock Vina), suggesting strong H-bonding with Ser144 and hydrophobic contacts with Phe304.

- Validation : Compare with experimental IC₅₀ values from cAMP inhibition assays.

Q. What methodologies address solubility limitations in in vivo studies?

- Methodological Answer :

- Prodrug Design : Synthesize methyl ester derivatives (e.g., methyl 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylate) to enhance logP .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size 150–200 nm, PDI <0.2) for sustained release.

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free acid | 0.05 | 12 |

| PLGA NPs | 2.8 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。